molecular formula C11H10Cl3N5 B13438121 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine

Cat. No.: B13438121
M. Wt: 318.6 g/mol
InChI Key: QDQQDLWAHQXESP-UHFFFAOYSA-N
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Description

The compound 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine belongs to the pyrimidopyrimidine class, characterized by a bicyclic fused pyrimidine scaffold. Its structure features chlorine substituents at the 2-, 4-, and 6-positions and a piperidinyl group at the 8-position. Pyrimido[5,4-d]pyrimidines are known for their pharmacological versatility, including roles as equilibrative nucleoside transporter (ENT) inhibitors, antitrypanosomal agents, and anticancer candidates . The compound’s synthesis typically involves stepwise nucleophilic substitution of a tetrachlorinated precursor (e.g., 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine) with amines, leveraging the reactivity of chlorine atoms at specific positions .

Properties

IUPAC Name

2,4,6-trichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3N5/c12-8-6-7(16-10(13)17-8)9(18-11(14)15-6)19-4-2-1-3-5-19/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQQDLWAHQXESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the piperidinyl group. One common method involves the reaction of 2,4,6-trichloropyrimidine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by the introduction of the piperidinyl group using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like triethylamine or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine core. These derivatives can exhibit diverse chemical and biological properties.

Scientific Research Applications

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrimido[5,4-d]pyrimidines

The biological activity of pyrimidopyrimidines is highly dependent on substituent type, position, and symmetry. Below is a comparative analysis of key analogs:

Key Observations:

Chlorine vs. Amine Substituents: Chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution, while amines (e.g., piperidinyl, diethanolamino) improve solubility and target affinity. For instance, replacing chlorines with diethanolamino groups (Compound 30) increases hENT4 inhibitory potency by 38-fold compared to dipyridamole .

Symmetry : Symmetric substitution (e.g., dipiperidinyl at 4,8) is common in dipyridamole analogs, but asymmetric derivatives (e.g., the target compound) may offer unique binding profiles .

Fusion Position: Pyrimido[5,4-d]pyrimidines generally exhibit higher potency than pyrimido[4,5-d]pyrimidines in ENT inhibition, but the latter show pronounced antibacterial effects against Gram-positive bacteria .

Antimicrobial Activity :
  • Pyrimido[4,5-d]pyrimidines with hydroxy/alkoxy aryl units (e.g., MIC = 2–57 µg/mL) demonstrate broad-spectrum antibacterial activity, particularly against Staphylococcus aureus . In contrast, pyrimido[5,4-d]pyrimidines with piperidinyl groups are less explored for antimicrobial use but show promise in antiparasitic applications (e.g., antitrypanosomal activity) .
Anticancer Potential :
  • Pyrimido[5,4-d]pyrimidines with hydrazone linkages () exhibit selective cytotoxicity, while pyrimido[4,5-d]pyrimidines (e.g., compounds 4a, 4c) show antitumor activity against breast cancer comparable to 5-fluorouracil .
Metabolic Stability :
  • Piperidinyl and fluorinated piperidinyl substituents (e.g., 4,4-difluoropiperidinyl in Compound 3d) enhance metabolic stability by reducing oxidative degradation, a critical factor in drug development .

Biological Activity

2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine (CAS Number: 1449029-14-4) is a synthetic compound that belongs to the class of pyrimidine derivatives. Its unique structure and halogen substitutions make it a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10Cl3N5
  • Molecular Weight : 318.59 g/mol
  • IUPAC Name : 2,4,6-trichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine
  • SMILES Notation : Clc1nc(Cl)c2nc(Cl)nc(N3CCCCC3)c2n1

Biological Activity Overview

Pyrimidine derivatives are known for a variety of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic

The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Research indicates that compounds with a pyrimidine core exhibit significant anticancer properties. For instance, studies have shown that various pyrimidine derivatives can inhibit cancer cell proliferation through different mechanisms.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The results indicated that this compound demonstrated notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range (specific values not provided in the search results) .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of DNA Synthesis : Similar to other pyrimidine analogs, it may interfere with nucleotide synthesis.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Targeting Specific Kinases : Some studies suggest that pyrimidine derivatives can inhibit kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

Pyrimidines also have demonstrated antimicrobial effects against various pathogens. The specific antimicrobial activity of this compound has not been extensively documented but follows the general trend observed in related compounds.

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
Anticancer (MCF-7)This compoundLow range
Anticancer (A549)This compoundLow range
AntimicrobialRelated PyrimidinesVariesGeneral trend

Q & A

Q. What are the common synthetic routes for preparing the pyrimido[5,4-d]pyrimidine core?

The pyrimido[5,4-d]pyrimidine scaffold is typically synthesized via:

  • Multi-component reactions : Combining aldehydes, urea, and ketones under acidic conditions (e.g., acetic acid with KHSO₄ catalysis) .
  • β-Halo ester routes : Reacting β-halo esters with thiourea or thioamides to form fused rings .
  • Biginelli reaction adaptations : Modified one-pot condensations for hexahydropyrimido derivatives, though solvent toxicity (e.g., acetic acid) remains a limitation . For the target compound, chlorination at positions 2,4,6 and piperidinyl substitution at position 8 are achieved through sequential nucleophilic substitutions or pre-functionalized intermediates .

Q. What spectroscopic and computational tools are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro vs. piperidinyl groups) .
  • Mass spectrometry (MS) : High-resolution MS for molecular formula validation .
  • InChI/SMILES : Computational tools (e.g., PubChem-derived descriptors) aid in comparing structural databases .
  • X-ray crystallography : Resolves regiochemical ambiguities in fused-ring systems .

Advanced Questions

Q. How can regioselectivity be controlled during substitution reactions at the 8-position?

The 8-position is electronically activated by adjacent chloro groups (positions 4 and 6), favoring nucleophilic substitution. Key strategies include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like ring-opening .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. What role do substituents play in modulating biological activity?

  • Chloro groups : Electron-withdrawing effects increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Piperidinyl group : The basic nitrogen facilitates solubility and membrane permeability, critical for in vivo efficacy .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents at positions 2,4,6, and 8 can optimize potency and selectivity .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies often arise from:

  • Reagent purity : Impurities in starting materials (e.g., aldehydes) reduce effective concentrations .
  • Scale effects : Milligram-scale reactions may suffer from inefficient mixing vs. gram-scale .
  • Catalyst aging : Moisture-sensitive catalysts (e.g., KHSO₄) degrade over time, requiring fresh batches . Mitigation involves standardizing reagent sources, validating catalyst activity, and reporting detailed reaction conditions .

Experimental Design & Data Analysis

Q. How to design a stability study for pyrimido[5,4-d]pyrimidine derivatives under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .
  • Light/thermal stability : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to assess photolytic/thermal decomposition .
  • Metabolite profiling : Use LC-MS to identify hydrolytic byproducts (e.g., loss of chloro groups) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
  • Docking studies : Molecular docking with target proteins (e.g., phosphodiesterases) identifies key binding interactions .
  • DFT calculations : Assess electronic effects of substituents on reactivity and stability .

Methodological Challenges

Q. How to address low yields in multi-component pyrimido[5,4-d]pyrimidine syntheses?

  • Solvent optimization : Replace acetic acid with greener alternatives (e.g., ethanol/water mixtures) to reduce toxicity and improve yields .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .
  • Catalyst screening : Test Brønsted acids (e.g., p-TSA) or ionic liquids for enhanced efficiency .

Q. What strategies validate the absence of isomeric impurities in the final product?

  • HPLC-DAD/UV : Compare retention times and UV spectra against synthesized isomers .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers .
  • Isotopic labeling : Track substitution patterns using ¹⁵N-labeled reagents .

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